molecular formula C13H12INO B8196881 2-(Benzyloxy)-4-iodo-3-methylpyridine

2-(Benzyloxy)-4-iodo-3-methylpyridine

Cat. No.: B8196881
M. Wt: 325.14 g/mol
InChI Key: QRXQFQLWIRKQEQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-iodo-3-methylpyridine is a halogenated pyridine derivative featuring a benzyloxy group at position 2, an iodine atom at position 4, and a methyl group at position 3. The iodine atom at position 4 enhances its utility in cross-coupling reactions (e.g., Suzuki or Stille couplings), while the benzyloxy group serves as a protective moiety for hydroxyl functionalities .

Key structural attributes:

  • Molecular formula: C₁₃H₁₂INO₂
  • Molecular weight: 365.15 g/mol
  • Functional groups: Benzyloxy (electron-donating), iodine (electrophilic site), methyl (steric influence).

Properties

IUPAC Name

4-iodo-3-methyl-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-10-12(14)7-8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXQFQLWIRKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OCC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-iodo-3-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 2-(Benzyloxy)-3-methylpyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Another method involves the benzyloxylation of 4-iodo-3-methylpyridine. This can be achieved by reacting 4-iodo-3-methylpyridine with benzyl alcohol in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-4-iodo-3-methylpyridine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-iodo-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include amines or alcohols depending on the functional group reduced.

Scientific Research Applications

2-(Benzyloxy)-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives are explored for their potential biological activities.

    Medicine: It is investigated for its potential use in drug discovery and development. Compounds derived from it may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-iodo-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

4-(Benzyloxy)-3-iodopyridine

  • Structure : Benzyloxy at position 4, iodine at position 3.
  • Molecular formula: C₁₂H₁₀INO
  • Key differences : Lacks the methyl group at position 3, altering steric and electronic properties.
  • Applications : Used in nucleophilic aromatic substitutions due to the activated iodine at position 3. The absence of a methyl group reduces steric hindrance, facilitating reactions at the pyridine core .

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

  • Structure : Benzyloxy groups at positions 3 and 2-(2-benzyloxy)ethoxy.
  • Molecular formula: C₂₁H₂₁NO₃
  • Key differences : Contains an extended ethoxy-benzyloxy chain at position 2, increasing hydrophobicity and steric bulk. The absence of iodine limits its utility in cross-coupling reactions .

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

  • Structure: Pyridinone ring with benzyl and benzyloxy groups at positions 1 and 3, iodine at position 5, and methyl at position 2.
  • Molecular formula: C₂₀H₁₇INO₂
  • Key differences: The pyridinone core (with a ketone group at position 4) introduces distinct electronic properties, making it more reactive toward nucleophilic additions compared to pyridine derivatives .

Comparative Analysis of Physicochemical and Reactivity Profiles

Compound Substituents Molecular Weight Key Reactivity Applications
2-(Benzyloxy)-4-iodo-3-methylpyridine 2-BnO, 4-I, 3-Me 365.15 g/mol Cross-coupling, halogen exchange Drug intermediates, catalysis
4-(Benzyloxy)-3-iodopyridine 4-BnO, 3-I 327.12 g/mol Nucleophilic substitution Ligand synthesis
3-(Benzyloxy)-2-(2-BnO-ethoxy)pyridine 3-BnO, 2-(2-BnO-ethoxy) 335.39 g/mol Limited due to lack of halogens Surfactants, solubility studies
1-Benzyl-3-(BnO)-5-I-2-Me-4-pyridinone 1-Bn, 3-BnO, 5-I, 2-Me, 4-ketone 431.27 g/mol Nucleophilic additions, redox reactions Anticancer agents, enzyme inhibitors

Reactivity Insights

  • The iodine atom in 2-(Benzyloxy)-4-iodo-3-methylpyridine undergoes selective cross-coupling with aryl boronic acids (Suzuki reaction) at room temperature, achieving yields >85% .
  • In contrast, pyridinone derivatives (e.g., 1-Benzyl-3-(BnO)-5-I-2-Me-4-pyridinone) exhibit lower stability under basic conditions due to ketone-mediated ring-opening reactions .

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